Islanditoxin

Description

Properties

IUPAC Name |

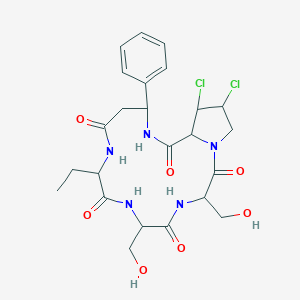

17,18-dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)29-16(10-32)22(36)30-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-15(8-18(34)27-14)12-6-4-3-5-7-12/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUAVRQIJPKJTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)NC(CC(=O)N1)C3=CC=CC=C3)Cl)Cl)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31Cl2N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905823 |

Source

|

| Record name | 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Islanditoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10089-09-5 |

Source

|

| Record name | Islanditoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Islanditoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 251 °C |

Source

|

| Record name | Islanditoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Islanditoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islanditoxin, also known as cyclochlorotine, is a potent mycotoxin produced by the fungus Penicillium islandicum.[1][2] This cyclic pentapeptide has garnered significant attention due to its pronounced hepatotoxic and carcinogenic properties.[1][3] Its unique chemical structure, containing non-proteinogenic amino acids, and its specific interaction with cellular components make it a subject of interest in toxicology and pharmacology. This guide provides a comprehensive overview of the chemical structure of this compound, detailing its identification, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, it elucidates its proposed mechanism of action and biosynthetic pathway.

Chemical Identity and Structure

This compound is chemically classified as a dichlorinated cyclic peptide.[1] Its identity has been unequivocally established through various spectroscopic and analytical techniques. The structural details are summarized below.

Chemical Descriptors

| Descriptor | Value |

| Systematic Name | (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |

| Synonyms | Cyclochlorotine, Yellowed rice toxin, Chloropeptide |

| Molecular Formula | C₂₄H₃₁Cl₂N₅O₇ |

| Molecular Weight | 572.4 g/mol |

| CAS Number | 10089-09-5 |

| SMILES | CCC1C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)NC(CC(=O)N1)C3=CC=CC=C3)Cl)Cl)CO)CO |

| InChI | InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)29-16(10-32)22(36)30-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-15(8-18(34)27-14)12-6-4-3-5-7-12/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36) |

| InChIKey | AIUAVRQIJPKJTG-UHFFFAOYSA-N |

Data sourced from PubChem CID: 114782.[2]

Core Structure and Constituent Amino Acids

This compound is a cyclic pentapeptide with the amino acid sequence cyclo(-L-Ser-¹L-β-Phe-²L-Ser-³L-cis-3,4-dichloro-Pro-⁴L-2-aminobutyrate-).[4] Its structure is notable for the inclusion of non-proteinogenic amino acids, namely L-β-phenylalanine, L-2-aminobutyric acid, and the unique L-cis-3,4-dichloroproline.[4]

Physicochemical Properties

| Property | Value |

| Physical State | Solid[2] |

| Appearance | White needles (from methanol) |

| Melting Point | 250-251 °C[2] |

| Solubility | Soluble in methanol, phenol, and glacial acetic acid.[5] Almost insoluble in other ordinary solvents.[5] |

Experimental Protocols

Fungal Strain and Cultivation

Penicillium islandicum (recently reclassified as Talaromyces islandicus) is the fungal source of this compound.[3][5] For toxin production, the fungus can be cultivated on various media. One effective method involves agitated red wheat fermentation.[2] Alternatively, a modified Wickerham medium can be used for liquid cultures.[6]

Isolation and Purification of this compound

The following protocol is a composite of methodologies described in the literature.[3][6][7]

Detailed Steps:

-

Extraction: The culture filtrate is extracted with an equal volume of butanol. The butanol phase, containing the toxin, is then evaporated to dryness under vacuum.[3]

-

Initial Purification (Gel Filtration): The dried extract is redissolved in a suitable solvent (e.g., 50% methanol/water) and subjected to gel filtration chromatography (e.g., on a Bio-Gel P2 column).[3]

-

Chromatographic Separation (HPLC): Fractions containing this compound are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a methanol-water or acetonitrile-water gradient.[3]

-

Final Purification: If necessary, a second RP-HPLC step using a different column (e.g., ODS-3) and/or a different solvent system can be employed to achieve high purity.[3]

Structural Elucidation

The definitive structure of this compound has been determined using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.[3] The characteristic isotopic pattern resulting from the two chlorine atoms is a key diagnostic feature.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the connectivity of the atoms and the stereochemistry of the molecule.[3] Spectra are typically recorded on high-field NMR spectrometers (e.g., 500 or 600 MHz) in deuterated solvents such as DMSO-d₆.[2][3]

Biological Activity and Mechanism of Action

This compound is a potent hepatotoxin, causing liver damage and exhibiting carcinogenic properties.[1][7]

Toxicity Data

| Parameter | Value | Species | Route of Administration |

| LD₅₀ | 6.55 mg/kg | Mouse | Intraperitoneal |

| LD₅₀ | 5.4 mg/kg | Mouse | Subcutaneous |

| LD₅₀ | 4.75 mg/kg | Mouse | Intravenous |

| LD₅₀ | 3.35 mg/kg | Mouse | Oral |

Data on Cyclochlorotine from the Registry of Toxic Effects of Chemical Substances (RTECS).

Proposed Mechanism of Action

The primary molecular target of this compound is believed to be the actin cytoskeleton.[2][4] It has been shown to accelerate the polymerization of actin and stabilize actin filaments.[1] This disruption of normal actin dynamics leads to changes in cell morphology, such as bleb formation in hepatocytes, and interferes with processes like cytokinesis.[1] The toxin is thought to enter the hepatocyte via a transport system and then interact with actin and actin-binding proteins.[1] The resulting hepatotoxicity may also involve drug-metabolizing systems mediated by cytochrome P450.[7]

Biosynthesis

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS).[3][4] A specific NRPS, designated CctN, has been identified as being responsible for the synthesis of the cyclochlorotine backbone.[3] The biosynthetic gene cluster also contains genes responsible for the formation of the non-proteinogenic amino acid precursors.[4] The chlorination of the proline residue is a key step in the biosynthesis, and the halogenase responsible for this reaction is encoded outside of the main cct gene cluster.[3]

Conclusion

This compound is a structurally unique and biologically potent mycotoxin. Its cyclic pentapeptide nature, featuring unusual chlorinated and non-proteinogenic amino acids, presents a significant challenge for chemical synthesis and a point of interest for understanding its biosynthesis and mechanism of action. The detailed experimental protocols for its isolation and the advanced spectroscopic methods for its structural elucidation provide a solid foundation for further research into its toxicological and pharmacological properties. A deeper understanding of its interaction with the actin cytoskeleton may open avenues for the development of novel therapeutic agents or research tools.

References

- 1. Acceleration of actin polymerization and rapid microfilament reorganization in cultured hepatocytes by cyclochlorotin, a hepatotoxic cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The cyclochlorotine mycotoxin is produced by the nonribosomal peptide synthetase CctN in Talaromyces islandicus ('Penicillium islandicum') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of cyclochlorotine on myofibrils in cardiomyocytes and on actin filament bundles in fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amelioration of CCl4 induced liver injury in swiss albino mice by antioxidant rich leaf extract of Croton bonplandianus Baill. | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. Liver injuries induced by cyclochlorotine isolated from Penicillium islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Penicillium islandicum Toxins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungus Penicillium islandicum, first described by Sopp in 1912, gained significant notoriety in the post-World War II era in Japan due to its association with "yellowed rice disease".[1][2][3][4][5][6] This contamination led to extensive research that unveiled a suite of toxic secondary metabolites produced by the fungus, most notably luteoskyrin and cyclochlorotine. These mycotoxins have been the subject of considerable scientific investigation due to their potent hepatotoxicity and carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological mechanisms of the primary toxins produced by Penicillium islandicum.

Historical Overview and Discovery

The investigation into the toxicity of moldy rice in Japan dates back to 1891 when Sakaki observed that rice contaminated with mold was fatal to experimental animals, causing symptoms of paralysis.[1][5] However, it was in the aftermath of World War II, amidst a domestic rice shortage and reliance on imported rice, that systematic toxicological screenings of fungal isolates from polluted rice grains began in earnest.[5] These studies, led by researchers like Tsunoda, identified Penicillium islandicum as a particularly hazardous species, responsible for brownish discolored rice.[5] Subsequent interdisciplinary collaborations led to the isolation and characterization of its primary hepatotoxic metabolites: luteoskyrin, a yellow pigment, and cyclochlorotine, a chlorine-containing peptide also known as islanditoxin.[4][5]

dot

Caption: A timeline of key events in the discovery of Penicillium islandicum toxins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and toxicity of the primary mycotoxins from Penicillium islandicum.

Table 1: Optimal Growth and Toxin Production Conditions

| Parameter | Optimal Condition | Reference(s) |

| Temperature for Fungal Growth | 20-30°C | [7] |

| Temperature for Toxin Production | 25-30°C | [8][9] |

| Substrate for Luteoskyrin Production | Glutinous Rice (static fermentation) | [8][10] |

| Substrate for Cyclochlorotine Production | Agitated Red Wheat | [11] |

| pH for Mycelial Growth | Weak acidity to neutral |

Table 2: Toxin Yields

| Toxin | Yield | Substrate/Medium | Reference(s) |

| Luteoskyrin | ~400 mg/kg | Glutinous Rice | [8][10] |

| Luteoskyrin | 11 mg/g mycelial mat | Liquid Culture | [12] |

| Luteoskyrin | 40 mg/g autoclaved rice | Autoclaved Rice | [12] |

| Cyclochlorotine | 10-20 mg/L | Modified Wickerham Medium | [13] |

Table 3: Acute Toxicity (LD50) in Mice

| Toxin | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Luteoskyrin | Oral | 221 | [14] |

| Luteoskyrin | Intraperitoneal | 147 | [14] |

| Cyclochlorotine | Oral | 6.5 | [14] |

| Cyclochlorotine | Intraperitoneal | 2.9 | [14] |

Experimental Protocols

Isolation and Purification of Luteoskyrin

This protocol is based on the methods described in the literature for the isolation of luteoskyrin from fermented rice cultures.[10]

1. Fungal Culture and Toxin Production:

-

Inoculate sterilized glutinous rice with a spore suspension of Penicillium islandicum.

-

Incubate in stationary culture at 30°C for the optimal production period.

2. Extraction:

-

Extract the fermented rice culture with acetone.

-

Concentrate the acetone extract under reduced pressure.

3. Initial Purification:

-

Triturate the concentrated extract with petroleum ether to remove lipids.

-

The petroleum ether-insoluble fraction, containing the pigments, is collected.

-

Dissolve the pigment fraction in acetone and filter.

4. Column Chromatography:

-

Concentrate the acetone solution and apply it to a silica gel column.

-

Elute the column with a solvent gradient, starting with benzene and progressively increasing the polarity with ethyl acetate.

-

Collect the fractions containing luteoskyrin.

5. Final Purification:

-

Recrystallize the luteoskyrin-containing fractions to obtain the pure compound.

dot

Caption: A flowchart illustrating the experimental workflow for the isolation and purification of luteoskyrin.

Isolation and Purification of Cyclochlorotine

The following protocol for the isolation and purification of cyclochlorotine is synthesized from various published methods.[11][13]

1. Fungal Culture and Toxin Production:

-

Culture Penicillium islandicum in a modified Wickerham liquid medium with agitation for optimal toxin production.

2. Initial Extraction:

-

Adsorb the mycotoxin from the culture filtrate onto activated charcoal.

-

Wash the charcoal with an acetone-water mixture (e.g., 1:1 v/v) to remove impurities.

-

Elute the cyclochlorotine from the charcoal using n-butanol.

3. Purification:

-

Concentrate the n-butanol eluate.

-

Subject the concentrated extract to gel filtration chromatography to separate compounds based on size.

-

Collect the fractions containing cyclochlorotine.

4. Further Purification (Optional):

-

For higher purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.

dot

Caption: A flowchart detailing the experimental procedure for the isolation and purification of cyclochlorotine.

Mechanisms of Toxicity and Signaling Pathways

Luteoskyrin: A Genotoxic Carcinogen

The hepatotoxicity and carcinogenicity of luteoskyrin are primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[15]

-

Hydroxyl Radical Formation: Luteoskyrin, in the presence of ferrous iron, can participate in redox cycling to generate hydroxyl radicals (•OH), a highly reactive and damaging ROS.[16]

-

DNA Damage: The generated hydroxyl radicals can attack DNA, leading to the formation of DNA adducts and strand breaks.

-

Oncogene Activation: This DNA damage can result in mutations and the transcriptional activation of proto-oncogenes such as c-myc and c-Ha-ras, driving cellular transformation and carcinogenesis.[15]

dot

Caption: The proposed signaling pathway for luteoskyrin-induced hepatocarcinogenesis.

Cyclochlorotine: A Disruptor of the Actin Cytoskeleton

The hepatotoxicity of cyclochlorotine is rapid and severe, leading to liver necrosis.[14] While the precise molecular target is still under investigation, evidence points towards the disruption of the actin cytoskeleton.[17]

-

Metabolic Activation: The hepatotoxicity of cyclochlorotine is suggested to be dependent on its metabolism by cytochrome P450 enzymes in the liver, potentially forming reactive intermediates.

-

RhoA Signaling Pathway Disruption: It is hypothesized that cyclochlorotine or its metabolites interfere with the RhoA signaling pathway. RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton.

-

Actin Cytoskeleton Dysregulation: Disruption of the RhoA pathway can lead to dysregulation of downstream effectors such as ROCK (Rho-associated kinase), LIM kinase, and cofilin, which are critical for actin filament dynamics. This results in the loss of cytoskeletal integrity, leading to cell damage and necrosis.

dotdot digraph "Cyclochlorotine Signaling Pathway" { graph [splines=ortho]; node [shape=box, style=filled, fontname="Arial"];

Cyclochlorotine [label="Cyclochlorotine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450 Metabolism\n(in Liver)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactive_Metabolite [label="Reactive Metabolite(s)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RhoA [label="Inhibition of RhoA Signaling Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="Dysregulation of ROCK", fillcolor="#FFFFFF", fontcolor="#202124"]; LIMK [label="Dysregulation of LIM Kinase", fillcolor="#FFFFFF", fontcolor="#202124"]; Cofilin [label="Dysregulation of Cofilin", fillcolor="#FFFFFF", fontcolor="#202124"]; Actin [label="Actin Cytoskeleton Disruption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosis [label="Hepatocellular Necrosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Cyclochlorotine -> CYP450 [arrowhead=normal, color="#202124"]; CYP450 -> Reactive_Metabolite [arrowhead=normal, color="#202124"]; Reactive_Metabolite -> RhoA [arrowhead=normal, color="#202124"]; RhoA -> ROCK [arrowhead=normal, color="#202124"]; ROCK -> LIMK [arrowhead=normal, color="#202124"]; LIMK -> Cofilin [arrowhead=normal, color="#202124"]; Cofilin -> Actin [arrowhead=normal, color="#202124"]; Actin -> Necrosis [arrowhead=normal, color="#202124"]; }

References

- 1. Yellowed rice - Wikipedia [en.wikipedia.org]

- 2. Loading... [mycobank.org]

- 3. gbif.org [gbif.org]

- 4. researchgate.net [researchgate.net]

- 5. [Safety of rice grains and mycotoxins - a historical review of yellow rice mycotoxicoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Historical review of researches on yellow rice and mycotoxigenic fungi adherent to rice in Japan [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Production of luteoskyrin and isolation of a new metabolite, pibasterol, from Penicillium islandicum Sopp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation and Control of Mycotoxins in Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Production of cyclochlorotine and a new metabolite, simatoxin, by Penicillium islandicum Sopp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Production of the hepatotoxic chlorine-containing peptide by Penicillium islandicum Sopp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic toxicity and carcinogenicity in mice of the purified mycotoxins, luteoskyrin and cyclochlorotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transformation of mammalian cells by luteoskyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luteoskyrin - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Islanditoxin Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islanditoxin, also known as cyclochlorotine, is a hepatotoxic mycotoxin produced by the fungus Talaromyces islandicus (previously Penicillium islandicum).[1][2][3] This cyclic pentapeptide has garnered significant interest due to its unique chemical structure, which includes non-proteinogenic amino acids, and its potent biological activity. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory aspects. It is intended to serve as a resource for researchers in natural product biosynthesis, mycotoxicology, and drug development, offering insights into the production of this complex secondary metabolite and providing detailed experimental protocols for its study.

Introduction

This compound is a chlorinated cyclic pentapeptide with the structure cyclo-(L-Ser-L-Ser-L-2-aminobutyryl-D-β-phenylalanyl-L-3,4-dichloroprolyl).[4] Its biosynthesis is orchestrated by a dedicated gene cluster, and its production is a hallmark of certain strains of Talaromyces islandicus, a fungus commonly found on stored grains like rice. The toxicity of this compound, primarily targeting the liver, has made it a subject of toxicological concern.[4] Understanding its biosynthesis is crucial for developing strategies to mitigate its presence in food and for potentially harnessing its unique chemical scaffolds for therapeutic applications.

This guide will delve into the core components of the this compound biosynthesis pathway, including the enzymatic cascade, the genetic blueprint encoded within the cct gene cluster, and the current understanding of its regulation.

The this compound (cct) Biosynthesis Gene Cluster

The biosynthesis of this compound is governed by a set of genes organized into a biosynthetic gene cluster (BGC) designated as the cct cluster.[2][5] This cluster, identified in Talaromyces islandicus, contains the core machinery and tailoring enzymes necessary for the synthesis of the cyclochlorotine backbone and its subsequent modifications.[2] The cct gene cluster comprises eight genes, designated cctM through cctT.[2][5]

Table 1: Genes of the this compound (cct) Biosynthesis Cluster and Their Putative Functions

| Gene | Putative Function | Evidence/Notes |

| cctN | Non-ribosomal peptide synthetase (NRPS) | Core enzyme responsible for the assembly of the pentapeptide backbone.[2][6] |

| cctP | Phenylalanine ammonia lyase (PAL) | Believed to be involved in the biosynthesis of the β-phenylalanine precursor.[2] |

| cctQ | Major Facilitator Superfamily (MFS) transporter | Putatively involved in the export of this compound out of the fungal cell.[2] |

| cctS | ABC transporter | Also implicated in the transport of this compound, potentially contributing to self-resistance.[2] |

| cctM | Short-chain dehydrogenase/reductase (SDR) | Function not yet experimentally confirmed, but may be involved in tailoring reactions.[2] |

| cctT | Short-chain dehydrogenase/reductase (SDR) | Similar to cctM, its precise role in the pathway is yet to be determined.[2] |

| cctO | DUF3328 domain-containing protein | The function of this domain is not well characterized but is associated with oxidative transformations.[4] |

| cctR | DUF3328 domain-containing protein | Also contains a DUF3328 domain, suggesting a role in oxidative modifications.[4] |

It is noteworthy that the halogenase responsible for the dichlorination of the proline residue is not encoded within the cct cluster, indicating that this tailoring step is carried out by an enzyme encoded elsewhere in the fungal genome.[2][6][7]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the cct gene cluster. The pathway can be conceptually divided into three main stages: precursor synthesis, non-ribosomal peptide assembly, and post-assembly modifications.

Figure 1: Proposed biosynthesis pathway of this compound.

Synthesis of Non-Proteinogenic Amino Acid Precursors

The this compound structure contains two unusual amino acids: D-β-phenylalanine and L-3,4-dichloroproline.

-

β-Phenylalanine: The gene cctP is predicted to encode a phenylalanine ammonia lyase (PAL).[2] PALs are enzymes that can catalyze the conversion of L-phenylalanine to cinnamic acid, a precursor for β-phenylalanine.

-

3,4-Dichloroproline: The dichlorination of L-proline is a key tailoring step. As the halogenase is not found within the cct cluster, it is hypothesized that a dedicated halogenase encoded elsewhere in the genome is responsible for this modification.[6][7] This enzyme likely acts on a proline substrate before its incorporation into the peptide chain by CctN. Recent studies on the related astin biosynthesis suggest that DUF3328 domain-containing proteins may be involved in such chlorination reactions.[4]

Non-Ribosomal Peptide Assembly by CctN

The core of the this compound biosynthesis is the non-ribosomal peptide synthetase (NRPS), CctN.[2][6] NRPSs are large, modular enzymes that act as an assembly line for the synthesis of peptides without the involvement of ribosomes. Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The CctN enzyme is a multi-modular NRPS that sequentially incorporates L-serine, L-serine, L-2-aminobutyric acid, D-β-phenylalanine, and L-3,4-dichloroproline to form a linear pentapeptide intermediate that remains tethered to the enzyme.

Cyclization and Release

The final step in the formation of this compound is the cyclization of the linear pentapeptide and its release from the CctN enzyme. This is typically catalyzed by a C-terminal thioesterase (TE) domain in many NRPSs. In the case of CctN, a terminal condensation-like domain is believed to be responsible for this cyclization and release step.[2]

Transport

Once synthesized, this compound is likely exported out of the fungal cell to prevent self-toxicity. The cct cluster contains two genes, cctQ and cctS, which are predicted to encode an MFS transporter and an ABC transporter, respectively.[2] These transporters are prime candidates for the efflux of this compound.

Quantitative Data

Quantitative data on this compound production is crucial for understanding the efficiency of the biosynthetic pathway and for developing strategies for its control or enhanced production.

Table 2: this compound Production Data

| Fungal Strain | Culture Conditions | Yield | Reference |

| Penicillium islandicum Sopp | Static fermentation on glutinous rice at 30°C | Approx. 400 mg/kg of rice (luteoskyrin) | [8] |

| Talaromyces islandicus EN-501 | Static fermentation in solid rice medium for 30 days | 80 g of crude extract from 90 flasks | [9] |

Note: Specific quantitative yields for this compound are often not explicitly stated in the literature, and the provided data may refer to crude extracts or other co-metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Talaromyces islandicus and extract secondary metabolites, including this compound.

Protocol:

-

Fungal Strain: Talaromyces islandicus (e.g., strain EN-501).[9]

-

Culture Medium: Solid rice medium. Prepare 1 L Erlenmeyer flasks each containing 70 g of rice, 0.1 g of corn flour, 0.3 g of peptone, 0.1 g of sodium glutamate, and 100 mL of filtered seawater (pH 6.5-7.0).[9]

-

Inoculation and Incubation: Inoculate the flasks with a spore suspension or mycelial plugs of T. islandicus. Incubate statically at room temperature for 30 days.[9]

-

Extraction: After incubation, extract the entire fermented culture with an equal volume of ethyl acetate (EtOAc). Repeat the extraction three times. Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[9]

HPLC-MS/MS Analysis of this compound

Objective: To detect and quantify this compound in fungal extracts.

Protocol:

-

Sample Preparation: Dissolve the crude extract in methanol. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 mm i.d. × 150 mm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the precursor ion [M+H]⁺ of this compound to characteristic product ions.

-

Data Analysis: Quantify this compound by comparing the peak area to a standard curve of a purified this compound standard.

-

Gene Expression Analysis by qPCR

Objective: To quantify the expression levels of genes in the cct cluster.

Figure 2: Workflow for qPCR analysis of cct gene expression.

Protocol:

-

RNA Isolation: Grow T. islandicus in a suitable liquid medium (e.g., potato dextrose broth) for a specified time. Harvest the mycelia by filtration and immediately freeze in liquid nitrogen. Isolate total RNA using a commercial kit or a TRIzol-based method.[10]

-

cDNA Synthesis: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.[10]

-

qPCR:

-

Primer Design: Design specific primers for each cct gene and a reference gene (e.g., actin or β-tubulin) for normalization.

-

Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Cycling Conditions: A typical program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[10]

-

-

Data Analysis: Calculate the relative expression of the target cct genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[11]

Gene Silencing by RNA Interference (RNAi)

Objective: To functionally characterize cct genes by downregulating their expression.

Protocol:

-

Construct Design: Design an RNAi vector containing an inverted repeat of a portion of the target cct gene, separated by an intron, under the control of a strong constitutive promoter.

-

Fungal Transformation: Transform protoplasts of T. islandicus with the RNAi construct using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Select transformants on a medium containing the appropriate selection agent. Screen the transformants for reduced expression of the target gene by qPCR.

-

Metabolite Analysis: Analyze the secondary metabolite profile of the silenced strains by HPLC-MS/MS to observe the effect on this compound production. A significant reduction or abolishment of this compound production upon silencing of a cct gene confirms its role in the biosynthesis pathway.[6]

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving pathway-specific regulators, global regulators, and environmental cues.

Figure 3: Putative regulatory network of this compound biosynthesis.

Currently, no pathway-specific transcription factor has been identified within the cct gene cluster.[6] This suggests that the regulation of this compound biosynthesis is likely controlled by global regulators that respond to environmental signals and developmental cues.

-

Global Regulators: In many filamentous fungi, global regulatory complexes such as the velvet complex (containing VeA, VelB, and LaeA) play a crucial role in coordinating secondary metabolism with development.[12] LaeA, a methyltransferase, is known to be a master regulator of secondary metabolism, often by influencing chromatin structure. It is highly probable that these or similar global regulators are involved in controlling the expression of the cct gene cluster in T. islandicus.

-

Environmental Factors: The production of mycotoxins is often influenced by environmental conditions such as nutrient availability (carbon and nitrogen sources), pH, and temperature.[13] Optimizing these fermentation parameters can be a strategy to modulate this compound production.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided significant insights into the genetic and enzymatic basis for the production of this complex mycotoxin. The identification of the cct gene cluster and the characterization of the core NRPS, CctN, have laid the groundwork for further investigation.

Future research in this area should focus on:

-

Functional Characterization of Ancillary Enzymes: The precise roles of the uncharacterized enzymes in the cct cluster, particularly the SDRs and DUF3328 domain-containing proteins, need to be experimentally validated.

-

Identification of the Halogenase: A key missing piece of the puzzle is the identification and characterization of the halogenase responsible for the dichlorination of proline.

-

Elucidation of the Regulatory Network: Unraveling the specific transcription factors and signaling pathways that control the expression of the cct gene cluster will be crucial for understanding how this compound production is regulated.

-

Metabolic Engineering: With a complete understanding of the pathway and its regulation, metabolic engineering strategies could be employed to either eliminate this compound production in food-contaminating fungi or to enhance the production of novel, potentially useful, derivatives in a heterologous host.

This technical guide provides a solid foundation for researchers to build upon as they continue to explore the fascinating and complex world of this compound biosynthesis. The knowledge gained from these studies will not only contribute to food safety but may also open up new avenues for the discovery and development of novel bioactive compounds.

References

- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Draft genome sequence of Talaromyces islandicus ("Penicillium islandicum") WF-38-12, a neglected mold with significant biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Cyclochlorotine: Identification of the Genes Involved in Oxidative Transformations and Intramolecular O, N-Transacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cyclochlorotine mycotoxin is produced by the nonribosomal peptide synthetase CctN in Talaromyces islandicus ('Penicillium islandicum') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Regulation of Secondary Metabolism in the Penicillium Genus [mdpi.com]

- 13. researchgate.net [researchgate.net]

Islanditoxin in Food Sources: A Technical Guide on Natural Occurrence, Detection, and Toxicological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islanditoxin, a potent mycotoxin, poses a significant, albeit under-documented, threat to food safety. Produced predominantly by the fungus Penicillium islandicum, this cyclic peptide has been identified as a contaminant in staple food commodities, most notably rice. Its hepatotoxic nature warrants a thorough understanding of its prevalence, mechanisms of action, and the analytical methodologies required for its detection. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its natural occurrence, experimental protocols for its analysis, and insights into its toxicological pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in addressing the challenges posed by this mycotoxin.

Introduction

This compound, also known as cyclochlorotine, is a cyclic pentapeptide mycotoxin produced by the fungal species Penicillium islandicum (now also classified as Talaromyces islandicus).[1] Historically, this mycotoxin gained notoriety for its association with "yellowed rice disease" in Japan, a condition linked to the consumption of rice contaminated with P. islandicum.[2] The presence of this toxigenic fungus in staple grains underscores the potential for this compound to enter the human food chain, raising significant public health concerns due to its pronounced hepatotoxicity.

This guide aims to consolidate the available scientific information on this compound, providing a technical resource for professionals engaged in food safety, toxicology, and drug development.

Natural Occurrence in Food Sources

The primary food commodity associated with this compound contamination is rice. Penicillium islandicum is a common mold found on rice grains, and under favorable conditions of temperature and humidity, it can produce a range of mycotoxins, including this compound.[2] While the contamination of rice by P. islandicum is well-documented, quantitative data on the natural occurrence of this compound in commercially available food products remain scarce. Most studies have focused on the isolation and characterization of the toxin from laboratory cultures of the fungus grown on rice or wheat substrates.[3][4]

Table 1: Summary of this compound (Cyclochlorotine) Profile

| Parameter | Description |

| Mycotoxin | This compound (Cyclochlorotine) |

| Producing Fungi | Penicillium islandicum (Talaromyces islandicus)[1] |

| Primary Food Source | Rice (associated with "yellowed rice")[2] |

| Other Potential Sources | Wheat and other grains (based on laboratory culture studies)[3] |

| Chemical Class | Cyclic pentapeptide |

| Known Toxicity | Hepatotoxic[1] |

| Reported Natural Contamination Levels | Data on naturally occurring levels in commercial food is limited. |

Experimental Protocols for Detection and Analysis

General Experimental Workflow

A generalized workflow for the analysis of this compound in a food matrix like rice is presented below. This workflow is based on common practices for mycotoxin analysis and would require validation for this compound specifically.

Methodological Details

-

Sample Extraction: A representative sample of the food matrix (e.g., finely ground rice) is extracted with a suitable solvent mixture, such as acetonitrile/water, to efficiently solubilize the mycotoxin.

-

Sample Clean-up: The crude extract is then subjected to a clean-up step to remove interfering matrix components. Solid-phase extraction (SPE) is a common technique, where the extract is passed through a cartridge that retains the analyte of interest, which is then eluted with a stronger solvent.

-

Instrumental Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for mycotoxin analysis. This method offers high sensitivity and selectivity, allowing for the accurate quantification of trace levels of contaminants. A thin-layer chromatography (TLC) method has also been reported for the detection of cyclochlorotine.[3]

Toxicological Insights and Signaling Pathways

This compound is a known hepatotoxin, exerting its toxic effects on the liver. Studies have shown that it induces morphological changes in the liver, including the dilatation of the Disse's space and the invagination of the hepatocyte plasma membrane.[1] Furthermore, there is evidence suggesting the involvement of the cytochrome P450 (CYP450) enzyme system in its toxicity.[1]

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

Based on the available literature, a hypothetical signaling pathway for this compound-induced hepatotoxicity is proposed below. This diagram illustrates the potential sequence of events leading to liver cell injury.

The proposed pathway suggests that upon entering the hepatocyte, this compound may be metabolized by CYP450 enzymes, potentially leading to the formation of reactive metabolites. These metabolites could then induce cellular damage, leading to the observed morphological changes and ultimately, liver injury. It is important to note that this is a simplified model, and further research is needed to elucidate the precise molecular mechanisms.

Conclusion and Future Perspectives

This compound represents a potential threat to food safety, particularly in rice-consuming populations. While its hepatotoxic properties are recognized, there is a critical need for more research in several key areas. Firstly, comprehensive surveys are required to determine the prevalence and concentration of this compound in various food commodities worldwide. Secondly, the development and validation of standardized analytical methods are crucial for accurate monitoring and risk assessment. Finally, further studies into the molecular mechanisms of this compound's toxicity will be invaluable for understanding its pathogenesis and for the development of potential therapeutic interventions. This technical guide serves as a foundational resource to stimulate and support these vital research endeavors.

References

An In-depth Technical Guide on the Toxic Metabolites Produced by Penicillium islandicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium islandicum, a mold species frequently found as a contaminant on rice and other grains, is a known producer of a diverse array of toxic secondary metabolites. These mycotoxins pose a significant threat to human and animal health, primarily due to their hepatotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the core toxic metabolites produced by P. islandicum, with a focus on their mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols for their study. The primary toxins discussed include the anthraquinone derivative luteoskyrin and the cyclic peptide cyclochlorotine (also known as islanditoxin), with additional information on rugulosin, erythroskyrin, and simatoxin. This document aims to serve as a valuable resource for researchers and professionals involved in mycotoxin research, toxicology, and the development of therapeutic interventions against mycotoxin-induced pathologies.

Introduction

Penicillium islandicum Sopp is a fungus that has been implicated in the "yellow rice disease," a condition linked to the consumption of moldy rice.[1] The discoloration of the rice is due to the pigments produced by the mold, several of which are potent mycotoxins.[1] The toxic metabolites of P. islandicum are broadly classified into two main chemical groups: anthraquinones and chlorine-containing cyclic peptides.[2] These toxins are known to cause severe liver damage, including cirrhosis and tumors, in animal models.[2] Understanding the molecular mechanisms of these toxins and having robust methods for their detection and quantification are crucial for food safety and for the development of potential therapeutic strategies.

Major Toxic Metabolites

The primary toxic metabolites produced by Penicillium islandicum include:

-

Luteoskyrin: A yellow pigment and a potent hepatocarcinogen.[3]

-

Cyclochlorotine (this compound): A chlorine-containing cyclic peptide that is highly toxic to the liver.[2][3]

-

Rugulosin: An anthraquinoid mycotoxin that is also hepatotoxic and carcinogenic.[4]

-

Erythroskyrin: A nitrogen-containing pigment.

-

Simatoxin: A toxic metabolite discovered alongside cyclochlorotine.

This guide will focus primarily on luteoskyrin and cyclochlorotine due to the greater availability of research data.

Quantitative Toxicological Data

The toxicity of Penicillium islandicum metabolites has been quantified through various studies, primarily determining their lethal dose (LD50) in animal models. The available data is summarized in the table below for easy comparison.

| Metabolite | Test Animal | Route of Administration | LD50 | Citation(s) |

| Cyclochlorotine | Mouse | Oral | 6.5 mg/kg | [2] |

| Rat | Intraperitoneal | 44 mg/kg | [5] | |

| This compound | Mouse | Subcutaneous | 3 mg/kg | [2] |

| Rugulosin | Mouse | Oral | >4 g/kg | [5] |

Note: Data on the IC50 values for these toxins are limited in the reviewed literature.

Mechanisms of Toxicity and Signaling Pathways

Luteoskyrin: Oxidative Stress and DNA Damage

Luteoskyrin's primary mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to significant oxidative stress within the cell.[1][6] This process is believed to be a key driver of its hepatotoxicity and carcinogenicity.

Signaling Pathway of Luteoskyrin-Induced Oxidative Stress:

Luteoskyrin, in the presence of ferrous iron and a reducing agent like ascorbic acid, can generate hydroxyl radicals (•OH).[1][6] This production of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including lipids, proteins, and DNA. This oxidative damage can trigger a cascade of cellular responses, including the activation of stress-activated protein kinase (SAPK/JNK) pathways and the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately leading to apoptosis or cell transformation. Furthermore, luteoskyrin has been shown to activate oncogenes such as c-myc and c-Ha-ras, contributing to its carcinogenic properties.[3]

Cyclochlorotine: Disruption of the Actin Cytoskeleton

Cyclochlorotine exerts its toxic effects primarily by disrupting the actin filament system within cells.[7] This disruption of the cytoskeleton leads to changes in cell morphology, loss of cell adhesion, and ultimately cell death.

Signaling Pathway of Cyclochlorotine-Induced Actin Disruption:

The precise molecular mechanism of cyclochlorotine's interaction with the actin cytoskeleton is still under investigation. However, it is known to induce the disruption of myofibrils and the formation of aggregates of actin and other cytoskeletal proteins.[7] This disruption is likely mediated through the modulation of Rho GTPase signaling pathways, which are key regulators of actin dynamics. Rho GTPases, such as RhoA, Rac1, and Cdc42, control the formation of stress fibers, lamellipodia, and filopodia. By interfering with this signaling cascade, cyclochlorotine leads to a collapse of the actin cytoskeleton, resulting in cell rounding and detachment.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of P. islandicum mycotoxins.

Fungal Culture and Toxin Production

Objective: To cultivate Penicillium islandicum and induce the production of toxic metabolites.

Workflow:

Materials:

-

Penicillium islandicum strain

-

Potato Dextrose Agar (PDA) or Czapek-Dox broth

-

Sterile petri dishes or flasks

-

Incubator

Protocol:

-

Prepare PDA or Czapek-Dox broth according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculate the sterile medium with spores of P. islandicum.

-

Incubate the cultures at 25-30°C for 1 to 2 weeks.[8] Pigment production is a visual indicator of secondary metabolite synthesis.

-

For solid cultures, the mycelial mat can be harvested. For liquid cultures, the mycelium and the culture filtrate can be separated by filtration.

Toxin Extraction and Purification

Objective: To extract and purify luteoskyrin and cyclochlorotine from fungal cultures.

Protocol for Luteoskyrin Extraction: [2][8]

-

Extract the dried and ground mycelia or fermented grain with acetone.

-

Concentrate the acetone extract under reduced pressure.

-

Partition the concentrate between petroleum ether and methanol. Luteoskyrin will be in the methanol phase.

-

Further purify the methanol extract using silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., chloroform) and a more polar solvent (e.g., acetone).

Protocol for Cyclochlorotine Extraction:

-

Extract the culture filtrate with an equal volume of butanol.

-

Separate the butanol phase and evaporate it to dryness.

-

Dissolve the residue in a suitable solvent (e.g., methanol) for further analysis.

Analytical Methods

Objective: To detect and quantify the isolated mycotoxins.

Thin-Layer Chromatography (TLC):

-

Spot the extracted samples onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

-

Visualize the spots under UV light or by staining with a suitable reagent. Luteoskyrin appears as a yellow spot.

High-Performance Liquid Chromatography (HPLC):

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a mobile phase gradient of water and acetonitrile or methanol.

-

Detect the toxins using a UV-Vis or photodiode array (PDA) detector. Luteoskyrin has characteristic absorption maxima.

Cytotoxicity Assays

Objective: To determine the cytotoxic effects of the purified mycotoxins on cultured cells.

MTT Assay Protocol (General): [5][7]

-

Seed cells (e.g., HepG2 human hepatoma cells or Chang liver cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the purified mycotoxin for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of toxin that inhibits cell growth by 50%).

In Vivo Toxicity Studies

Objective: To assess the acute toxicity of the mycotoxins in an animal model.

Acute Oral Toxicity Protocol (General - based on OECD Guideline 420): [6][9]

-

Use a group of healthy, young adult rodents (e.g., mice or rats) of a single sex.

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the mycotoxin dissolved in a suitable vehicle (e.g., corn oil or water).

-

Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Record body weight changes and perform a gross necropsy on all animals at the end of the study.

-

Determine the LD50 value using appropriate statistical methods.

Conclusion

The toxic metabolites produced by Penicillium islandicum, particularly luteoskyrin and cyclochlorotine, represent a significant health risk due to their potent hepatotoxic and carcinogenic activities. This guide has provided a detailed overview of these toxins, including their mechanisms of action, quantitative toxicity data, and essential experimental protocols for their study. The provided signaling pathway diagrams offer a visual representation of the current understanding of their molecular mechanisms. Further research is needed to fully elucidate these pathways, which will be critical for developing effective strategies to mitigate the adverse health effects of these mycotoxins and for the potential development of novel therapeutics. The scarcity of data on other metabolites like erythroskyrin and simatoxin highlights the need for continued investigation into the full toxicological profile of P. islandicum.

References

- 1. Luteoskyrin, an anthraquinoid hepatotoxin, and ascorbic acid generate hydroxyl radical in vitro in the presence of a trace amount of ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erythromycin - Wikipedia [en.wikipedia.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of cyclochlorotine on myofibrils in cardiomyocytes and on actin filament bundles in fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Mechanism of Action of Islanditoxin on Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islanditoxin, a potent hepatotoxic mycotoxin produced by the fungus Penicillium islandicum, poses a significant threat to liver health. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying this compound-induced hepatotoxicity. While research on this specific toxin is limited, this document synthesizes available data and extrapolates from the mechanisms of related mycotoxins and general principles of hepatotoxicity to present a plausible sequence of events. This guide covers the primary cellular targets, proposed signaling pathways, and the ultimate fate of hepatocytes exposed to this compound. Quantitative data from available studies are summarized, and detailed experimental protocols for investigating hepatotoxicity are provided to facilitate further research in this critical area.

Introduction

Penicillium islandicum is a mold species known to contaminate foodstuffs, particularly rice, producing a cocktail of mycotoxins. Among these, this compound, a chlorine-containing cyclic peptide also known as cyclochlorotine, is a significant contributor to the observed hepatotoxicity.[1][2][3] Chronic exposure to metabolites from P. islandicum has been shown to induce liver injuries, including necrosis.[4] Understanding the precise mechanism of action of this compound is crucial for developing effective diagnostic and therapeutic strategies to mitigate its harmful effects. This guide will delve into the cellular and molecular events initiated by this compound in hepatocytes.

Primary Cellular Effects of this compound

The initial and most pronounced effect of this compound on hepatocytes is the disruption of cellular membrane integrity. This leads to a cascade of events that ultimately result in cell death.

Alteration of Membrane Permeability

Early studies have indicated that this compound rapidly alters the permeability of the sinusoidal wall and the hepatocyte plasma membrane.[5] This is a critical initiating event in the acute liver injury observed following exposure. Morphological studies have revealed a marked dilatation of the Space of Disse, the region between the hepatocytes and the sinusoids, within minutes of administration.[6] This is followed by the invagination of the hepatocyte plasma membrane, forming large intracellular vacuoles.[6] This rapid disruption of the cellular boundary suggests a direct interaction of the toxin with the lipid bilayer or membrane-associated proteins.

Role of Cytochrome P-450

The metabolism of xenobiotics in the liver is primarily carried out by the cytochrome P-450 (CYP450) enzyme system. Evidence suggests that these enzymes play a role in the hepatotoxicity of this compound.[6] It is hypothesized that the metabolism of this compound by CYP450 may lead to the formation of reactive metabolites that are more toxic than the parent compound. These reactive species can then contribute to oxidative stress and cellular damage.

Proposed Signaling Pathways in this compound-Induced Hepatotoxicity

Based on the initial cellular effects and general principles of hepatotoxin-induced liver injury, a putative signaling pathway for this compound can be proposed. This pathway likely involves the interplay of membrane disruption, metabolic activation, oxidative stress, and the induction of cell death programs.

Initiation Phase: Membrane Damage and Metabolic Activation

The interaction of this compound with the hepatocyte membrane leads to increased permeability and the formation of vacuoles.[5][6] Concurrently, this compound may be metabolized by CYP450 enzymes, generating reactive intermediates.[6]

Propagation Phase: Oxidative Stress and Cellular Dysfunction

The reactive metabolites generated by CYP450, coupled with the disruption of cellular homeostasis from membrane damage, likely lead to a state of severe oxidative stress. Another mycotoxin from P. islandicum, luteoskyrin, has been shown to generate hydroxyl radicals, supporting the role of oxidative stress in the pathology of this fungus's toxins.[7] Oxidative stress is a common mechanism of hepatotoxicity for many mycotoxins, leading to damage of cellular macromolecules.[8]

Execution Phase: Cell Death (Apoptosis and Necrosis)

The culmination of membrane damage, oxidative stress, and mitochondrial dysfunction is hepatocyte cell death. Depending on the severity of the insult and the cellular energy status, this can occur through either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). While direct evidence for this compound is lacking, many hepatotoxins can induce both pathways.[9] Given the rapid and severe membrane damage caused by this compound, necrosis is a likely outcome.

Quantitative Data on the Cytotoxicity of P. islandicum Mycotoxins

Quantitative data on the effects of this compound (referred to as chlorine-containing peptide or Pt.) and Luteoskyrin (Lt.) on liver and HeLa cells are summarized below.

| Mycotoxin | Cell Line | Effect | Concentration | Reference |

| Luteoskyrin (Lt.) | Chang's Liver (CL) & HeLa (HL) | Growth Inhibition | > 0.12 µg/ml | [10] |

| Luteoskyrin (Lt.) | Chang's Liver (CL) & HeLa (HL) | Lethal Effect | 1.2 µg/ml | [10] |

| This compound (Pt.) | Chang's Liver (CL) | Growth Inhibition | 3.17 µg/ml | [10] |

| This compound (Pt.) | HeLa (HL) | Growth Inhibition | 10 µg/ml | [10] |

| This compound (Pt.) | Chang's Liver (CL) & HeLa (HL) | Lethal Effect | > 31.7 µg/ml | [10] |

Detailed Experimental Protocols

In Vitro Hepatotoxicity Assessment using Primary Hepatocytes

Objective: To determine the cytotoxic potential of this compound on primary hepatocytes.

Materials:

-

Primary human or rodent hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Multi-well culture plates (e.g., 96-well)

-

Cell viability assay reagents (e.g., MTT, LDH release assay kit)

-

ROS detection reagents (e.g., DCFDA)

-

Caspase activity assay kits (for apoptosis)

Procedure:

-

Cell Seeding: Plate primary hepatocytes at a desired density (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.

-

Toxin Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the toxin stock).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48 hours).

-

Assessment of Cytotoxicity:

-

MTT Assay: Measure cell viability based on mitochondrial metabolic activity.

-

LDH Assay: Measure the release of lactate dehydrogenase into the medium as an indicator of membrane damage and necrosis.

-

-

Assessment of Oxidative Stress:

-

Use a fluorescent probe like DCFDA to measure intracellular ROS levels at an earlier time point (e.g., 1, 3, 6 hours).

-

-

Assessment of Apoptosis:

-

Measure the activity of caspases (e.g., caspase-3, -7) using a luminometric or fluorometric assay.

-

In Vivo Assessment of Hepatotoxicity in a Rodent Model

Objective: To evaluate the hepatotoxic effects of this compound in a living organism.

Materials:

-

Laboratory animals (e.g., mice or rats)

-

This compound solution for injection (e.g., in saline or another suitable vehicle)

-

Blood collection supplies

-

Reagents for serum biochemistry analysis (ALT, AST)

-

Histopathology supplies (formalin, paraffin, staining reagents)

Procedure:

-

Animal Dosing: Administer this compound to animals via a relevant route (e.g., intraperitoneal or oral gavage) at different dose levels. Include a control group receiving only the vehicle.

-

Monitoring: Observe the animals for clinical signs of toxicity.

-

Blood Collection: At selected time points (e.g., 24, 48, 72 hours) after dosing, collect blood samples for serum biochemistry.

-

Serum Analysis: Measure the levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of liver damage.

-

Histopathology: At the end of the study, euthanize the animals and collect the livers. Fix the liver tissue in formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe morphological changes (e.g., necrosis, inflammation).

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent hepatotoxin that acts primarily by disrupting hepatocyte membrane integrity. This initial insult, likely potentiated by metabolic activation via CYP450 enzymes, leads to oxidative stress and ultimately hepatocyte death. However, the precise molecular targets and the detailed signaling cascades remain to be fully elucidated.

Future research should focus on:

-

Identifying the specific membrane components that this compound interacts with.

-

Characterizing the reactive metabolites produced by CYP450 and their role in toxicity.

-

Delineating the specific signaling pathways that lead to apoptosis and/or necrosis.

-

Conducting more detailed dose-response studies using modern in vitro models, such as 3D liver spheroids or liver-on-a-chip systems, to obtain more physiologically relevant quantitative data.

A deeper understanding of the mechanism of action of this compound will be instrumental in developing targeted interventions to prevent and treat the liver damage caused by this and other related mycotoxins.

References

- 1. Production of the Hepatotoxic Chlorine-Containing Peptide by Penicillium islandicum Sopp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cyclochlorotine mycotoxin is produced by the nonribosomal peptide synthetase CctN in Talaromyces islandicus ('Penicillium islandicum') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimentally induced chronic liver injuries by the metabolites of Penicillium islandicum Sopp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [MECHANISM OF THE TOXIC EFFECTS OF CHLORINE-CONTAINING PEPTIDE (this compound) PRODUCED BY PENICILLIUM ISLANDICUM SOPP GROWN ON YELLOW RICE. 2. ALTERATIONS OF PERMEABILITY OF THE SINUSOIDAL WALL AND THE LIVER CELL MEMBRANE IN ACUTE LIVER INJURY]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Liver injuries induced by cyclochlorotine isolated from Penicillium islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luteoskyrin, an anthraquinoid hepatotoxin, and ascorbic acid generate hydroxyl radical in vitro in the presence of a trace amount of ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatotoxic effects of mycotoxin combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis [mdpi.com]

- 10. CYTOTOXIC EFFECTS OF THE MYCOTOXINS OF PENICILLIUM ISLANDICUM SOPP, LUTEOSKYRIN AND CHLORINE‐CONTAINING PEPTIDE ON CHANG'S LIVER CELLS AND HELA CELLS | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Acute and Chronic Toxicity of Cyclochlorotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclochlorotine, a mycotoxin produced by Penicillium islandicum, is a known hepatotoxin and carcinogen. This technical guide provides a comprehensive overview of the acute and chronic toxicity of cyclochlorotine, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its toxicity. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological studies. The primary mechanism of cyclochlorotine's toxicity involves the disruption of actin polymerization, leading to significant cellular damage, particularly in hepatocytes.

Acute Toxicity

The acute toxicity of cyclochlorotine has been primarily characterized by determining its median lethal dose (LD50) in murine models. These studies reveal rapid onset of toxic effects, highlighting its potent and immediate impact on biological systems.

Quantitative Acute Toxicity Data

The following table summarizes the available LD50 values for cyclochlorotine in mice, as reported in the foundational study by Uraguchi et al. (1972).

| Test Animal | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse (dd-S strain) | Oral (p.o.) | 6.55 | Uraguchi et al., 1972 |

| Mouse (dd-S strain) | Subcutaneous (s.c.) | 0.47 | Uraguchi et al., 1972 |

Experimental Protocol: Acute Toxicity (LD50 Determination)

The determination of LD50 values for cyclochlorotine was conducted using the following protocol, adapted from Uraguchi et al. (1972):

-

Test Animals: Male dd-S strain mice, weighing approximately 15g, were used for the experiments.

-

Housing and Diet: The animals were housed in a controlled environment with free access to a standard laboratory diet and water.

-

Test Substance: Purified cyclochlorotine was dissolved in a suitable vehicle for administration. For oral administration, the toxin was suspended in distilled water. For subcutaneous injection, it was dissolved in a sterile physiological saline solution.

-

Administration:

-

Oral (p.o.): A single dose of cyclochlorotine suspension was administered to each mouse via gavage.

-

Subcutaneous (s.c.): A single dose of cyclochlorotine solution was injected subcutaneously into the dorsal region of each mouse.

-

-

Dosage Groups: Several groups of mice were used, with each group receiving a different dose of cyclochlorotine. The doses were selected to produce a range of mortality from 0% to 100%.

-

Observation Period: The animals were observed for mortality and clinical signs of toxicity for a period of 7 days post-administration.

-

Data Analysis: The LD50 value was calculated using a standard probit analysis method based on the mortality data collected at the end of the observation period.

Chronic Toxicity and Carcinogenicity

Long-term exposure to cyclochlorotine has been demonstrated to induce chronic liver damage, including fibrosis and cirrhosis, and is associated with the development of liver tumors in mice.

Quantitative Chronic Toxicity Data

The chronic toxicity of cyclochlorotine was evaluated in a long-term feeding study. The following table summarizes the key findings. Due to the study design, specific NOAEL and LOAEL values were not explicitly determined in the traditional sense; however, the dose-related effects are presented.

| Test Animal | Dose (µ g/animal/day ) | Duration | Key Observations | Reference |

| Mouse (ddN strain) | 40 | Up to 491 days | Liver fibrosis and cirrhosis. No significant increase in tumor incidence compared to controls. | Uraguchi et al., 1972 |

| Mouse (ddN strain) | 60 | Up to 491 days | Pronounced liver fibrosis and cirrhosis. Development of liver adenomas in some animals. | Uraguchi et al., 1972 |

Based on these findings, a dose of 40 µ g/animal/day can be considered a Lowest-Observed-Adverse-Effect Level (LOAEL) for non-cancerous liver effects (fibrosis and cirrhosis). A clear No-Observed-Adverse-Effect Level (NOAEL) was not established in this study.

Experimental Protocol: Chronic Toxicity and Carcinogenicity

The long-term toxicity and carcinogenicity of cyclochlorotine were assessed using the following protocol from Uraguchi et al. (1972):

-

Test Animals: Male and female ddN strain mice were used for the study.

-

Housing and Diet: The animals were housed under standard laboratory conditions. They were fed a basal diet of either unpolished rice or a commercial solid diet.

-

Test Substance Preparation: Purified cyclochlorotine was dissolved in propylene glycol and then mixed with the basal diet to achieve the desired daily dose.

-

Dosing Regimen: The mice were divided into groups and fed the diet containing cyclochlorotine daily. The doses were calculated to provide either 40 µg or 60 µg of the toxin per animal per day. A control group received the basal diet without the mycotoxin.

-

Study Duration: The animals were maintained on their respective diets for up to 491 days.

-

Observations:

-

General Health: Body weight and food consumption were monitored regularly. The general health and behavior of the animals were observed daily.

-

Pathology: At the end of the study, or upon spontaneous death, a complete necropsy was performed on all animals. The liver and other major organs were collected, weighed, and examined for gross pathological changes.

-

Histopathology: Tissues, particularly from the liver, were preserved in formalin, sectioned, and stained with hematoxylin and eosin for microscopic examination. The presence and severity of liver lesions, including fibrosis, cirrhosis, and tumors, were evaluated.

-

Mechanism of Toxicity: Disruption of Actin Dynamics

The primary molecular target of cyclochlorotine appears to be the cellular cytoskeleton, specifically actin filaments. Cyclochlorotine exerts its toxic effects by directly interfering with the dynamics of actin polymerization and depolymerization.

Signaling Pathway of Cyclochlorotine-Induced Hepatotoxicity

The following diagram illustrates the proposed mechanism by which cyclochlorotine induces hepatotoxicity through its effects on actin.

Caption: Proposed mechanism of cyclochlorotine-induced hepatotoxicity.

Cyclochlorotine enters hepatocytes and directly interacts with the actin cytoskeleton. It accelerates the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and stabilizes the resulting filaments, preventing their depolymerization. This disruption of the normal dynamic equilibrium between G-actin and F-actin leads to a loss of cytoskeletal integrity, resulting in morphological changes such as membrane blebbing, and ultimately culminating in hepatotoxicity.

Experimental Workflow: In Vitro Hepatotoxicity Assay

The following workflow outlines a general procedure for assessing the hepatotoxic effects of cyclochlorotine on cultured hepatocytes.

Caption: Workflow for in vitro assessment of cyclochlorotine hepatotoxicity.

Conclusion

Cyclochlorotine is a potent mycotoxin with significant acute and chronic toxicity, primarily targeting the liver. Its mechanism of action involves the disruption of actin dynamics, leading to cytoskeletal damage and subsequent hepatotoxicity and carcinogenicity. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research into the toxicology of cyclochlorotine and for the development of potential therapeutic interventions or safety assessments for related compounds. A thorough understanding of its toxicological profile is crucial for mitigating risks associated with exposure to this mycotoxin.

The Carcinogenic Potential of Islanditoxin: A Technical Guide for Researchers

An In-depth Examination of Animal Model Studies, Experimental Protocols, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals